molecular formula C10H14O2 B15331434 1-(2-Methylphenyl)propane-1,3-diol CAS No. 830330-67-1

1-(2-Methylphenyl)propane-1,3-diol

Cat. No.: B15331434
CAS No.: 830330-67-1
M. Wt: 166.22 g/mol
InChI Key: JXWKNEPCQRBDPP-UHFFFAOYSA-N
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Description

1-(2-Methylphenyl)propane-1,3-diol is an organic compound with the molecular formula C₁₂H₁₄O₂. It is a diol, meaning it contains two hydroxyl groups (-OH) attached to a propane backbone, with a 2-methylphenyl group attached to the first carbon atom. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Methylphenyl)propane-1,3-diol can be synthesized through several methods, including:

  • Hydroxylation of 1-(2-Methylphenyl)propane-1,3-dione: This involves the addition of hydroxyl groups to the carbonyl groups of 1-(2-Methylphenyl)propane-1,3-dione using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

  • Reduction of 1-(2-Methylphenyl)propane-1,3-dione: This method involves the reduction of the carbonyl groups to hydroxyl groups using catalytic hydrogenation or chemical reducing agents.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar methods but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and large-scale hydrogenation processes are often employed to achieve this.

Chemical Reactions Analysis

1-(2-Methylphenyl)propane-1,3-diol undergoes various types of chemical reactions, including:

  • Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).

  • Reduction: The compound can be further reduced to form alcohols or alkanes using reducing agents like lithium aluminum hydride (LiAlH₄).

  • Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides, using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).

Common Reagents and Conditions:

  • Oxidation: KMnO₄, H₂CrO₄, and heat.

  • Reduction: NaBH₄, LiAlH₄, and catalytic hydrogenation.

  • Substitution: SOCl₂, PBr₃, and anhydrous conditions.

Major Products Formed:

  • Oxidation: 1-(2-Methylphenyl)propane-1,3-dione, 1-(2-Methylphenyl)propane-1,3-dicarboxylic acid.

  • Reduction: this compound, 1-(2-Methylphenyl)propane-1,3-dimethanol.

  • Substitution: 1-(2-Methylphenyl)propane-1,3-dibromide, 1-(2-Methylphenyl)propane-1,3-diiodide.

Scientific Research Applications

1-(2-Methylphenyl)propane-1,3-diol has various applications in scientific research, including:

  • Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

  • Biology: The compound can be used in the study of enzyme mechanisms and as a building block for bioactive molecules.

  • Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-(2-Methylphenyl)propane-1,3-diol exerts its effects depends on its specific application. For example, in drug development, it may interact with specific molecular targets, such as enzymes or receptors, to modulate biological processes. The exact pathways involved would depend on the biological context and the specific reactions it undergoes.

Comparison with Similar Compounds

1-(2-Methylphenyl)propane-1,3-diol is similar to other diols and phenyl-substituted compounds. Some similar compounds include:

  • 1-(2-Methylphenyl)ethanone: A ketone with a similar phenyl group.

  • 1-(2-Methylphenyl)propane-1,2-diol: A diol with hydroxyl groups on adjacent carbons.

  • 1-(2-Methylphenyl)propane-1,2,3-triol: A triol with an additional hydroxyl group.

Uniqueness: this compound is unique due to its specific arrangement of hydroxyl groups and the presence of the 2-methylphenyl group, which can influence its reactivity and interactions with other molecules.

This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

830330-67-1

Molecular Formula

C10H14O2

Molecular Weight

166.22 g/mol

IUPAC Name

1-(2-methylphenyl)propane-1,3-diol

InChI

InChI=1S/C10H14O2/c1-8-4-2-3-5-9(8)10(12)6-7-11/h2-5,10-12H,6-7H2,1H3

InChI Key

JXWKNEPCQRBDPP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(CCO)O

Origin of Product

United States

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